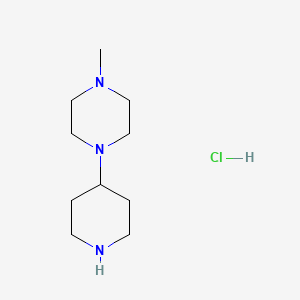

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

Übersicht

Beschreibung

1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride (CAS# 436099-90-0) is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .

Synthesis Analysis

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine involves the use of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid. These are added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(piperidin-4-yl)piperazine is C10H21N3 . The InChI Code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)piperazine is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-4-(piperidin-4-yl)piperazine is 183.3 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

1. CGRP Receptor Antagonist Synthesis

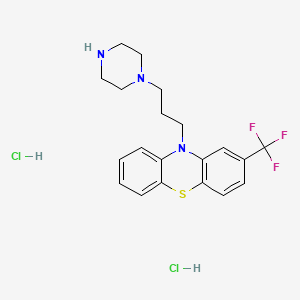

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is utilized in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. This includes the development of a convergent, stereoselective, and economical synthesis method for these antagonists, which has been demonstrated on a multikilogram scale. Such antagonists are significant in the treatment of conditions like migraines and other CGRP-related disorders (Cann et al., 2012).

2. Schistosomiasis Treatment Research

The compound has been incorporated in the preparation of certain hydrochlorides for testing their activity against schistosomiasis in experimental animals infected with Schistosoma Japonica. This suggests its potential role in developing treatments for parasitic diseases (Tung, 1957).

3. Inhibitor Research for Soluble Epoxide Hydrolase

Research involving 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified the critical role of this compound. The inhibition of this enzyme is important in understanding its role in inflammatory and vascular diseases (Thalji et al., 2013).

4. Antidepressant and Antianxiety Compound Synthesis

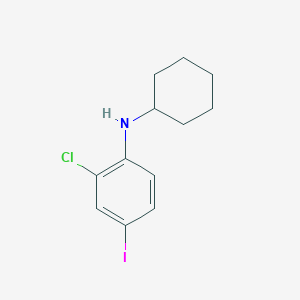

The compound is used in the synthesis of novel piperazine derivatives that have shown potential antidepressant and antianxiety activities. This highlights its role in the development of new therapeutic agents for mental health disorders (Kumar et al., 2017).

5. Luminescent Properties Study

Studies on naphthalimide model compounds with this compound have revealed insights into their luminescent properties and photo-induced electron transfer. These findings are significant in the field of material science and photophysics (Gan et al., 2003).

6. Crystal Structure Analysis

The hydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine is used in crystallography to analyze the structure of various compounds. Such studies are crucial in the field of chemistry and drug design for understanding molecular interactions and stability (Ullah & Stoeckli-Evans, 2021).

7. Rho Kinase Inhibitor Development

Research on N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which involves this compound, has led to the development of novel Rho kinase inhibitors. These inhibitors are being investigated for treating central nervous system disorders (Wei et al., 2016).

Wirkmechanismus

Target of Action

It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a crucial regulator of cell cycle progression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . It is also noted to be air sensitive and hygroscopic , indicating that exposure to air and moisture could potentially affect its stability and efficacy.

Safety and Hazards

1-Methyl-4-(piperidin-4-yl)piperazine is classified as a skin irritant (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to wear eye protection/face protection. If it comes in contact with skin or eyes, wash with plenty of water and seek medical attention immediately .

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXOQCRWOVUFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1219979-73-3 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436099-90-0 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)

![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)

![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)

amino]-acetic acid](/img/structure/B1419156.png)